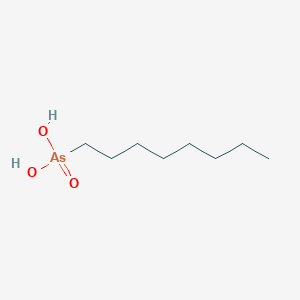
Octylarsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octylarsonic acid is an organoarsenic compound with the chemical formula C8H17AsO3H2. It is a colorless, water-soluble solid that has been studied for its various applications in chemistry, biology, and industry. This compound is part of the broader class of arsonic acids, which are characterized by the presence of an arsenic atom bonded to an organic group and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octylarsonic acid typically involves the reaction of arsenous acid with an alkyl halide, such as octyl iodide, in the presence of a base like sodium hydroxide. The reaction proceeds as follows: [ \text{As(OH)}_3 + \text{C}8\text{H}{17}\text{I} + \text{NaOH} \rightarrow \text{C}8\text{H}{17}\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Octylarsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions where the arsenic atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products:
Oxidation: Higher oxidation state arsonic acids.
Reduction: Lower oxidation state arsonic acids or arsines.
Substitution: Various substituted arsonic acids depending on the nucleophile used.
Applications De Recherche Scientifique
Octylarsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It has been studied for its potential use in biological assays and as a tool for studying arsenic metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: It is used in the production of herbicides and fungicides, as well as in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of octylarsonic acid involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the accumulation of toxic intermediates or the depletion of essential metabolites, ultimately affecting cellular processes.
Comparaison Avec Des Composés Similaires
Octylarsonic acid can be compared with other arsonic acids, such as methylarsonic acid and phenylarsonic acid. While all these compounds share a common arsenic-containing functional group, they differ in their organic substituents, which can significantly affect their chemical properties and applications. For example:
Methylarsonic acid: Contains a methyl group and is commonly used in herbicides.
Phenylarsonic acid: Contains a phenyl group and is used in the synthesis of pharmaceuticals.
This compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
35331-32-9 |
|---|---|
Formule moléculaire |
C8H19AsO3 |
Poids moléculaire |
238.16 g/mol |
Nom IUPAC |
octylarsonic acid |
InChI |
InChI=1S/C8H19AsO3/c1-2-3-4-5-6-7-8-9(10,11)12/h2-8H2,1H3,(H2,10,11,12) |
Clé InChI |
HNIIKDQETDVNQY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


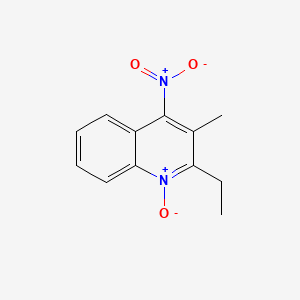

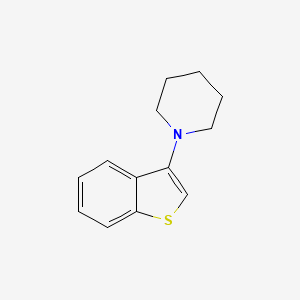
![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)

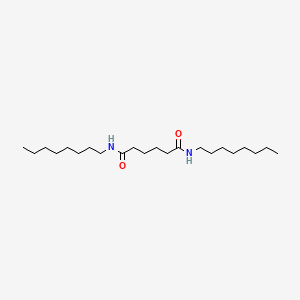
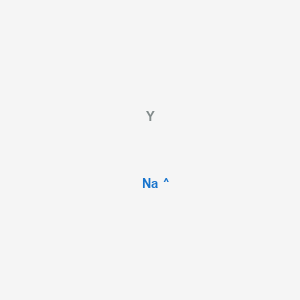
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
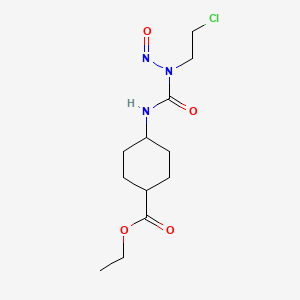


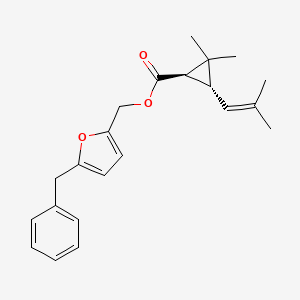
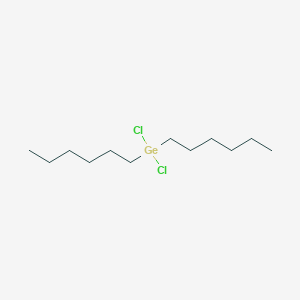
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)
